Tris(2,4-di-tert-butylphenyl) phosphite

Description

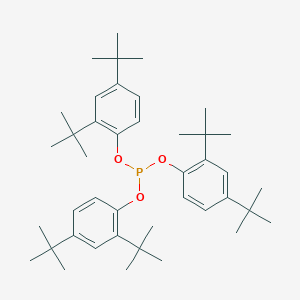

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

tris(2,4-ditert-butylphenyl) phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H63O3P/c1-37(2,3)28-19-22-34(31(25-28)40(10,11)12)43-46(44-35-23-20-29(38(4,5)6)26-32(35)41(13,14)15)45-36-24-21-30(39(7,8)9)27-33(36)42(16,17)18/h19-27H,1-18H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKIJEFPNVSHHEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OP(OC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C)OC3=C(C=C(C=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H63O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2027969 | |

| Record name | Tris(2,4-di-tert-butylphenyl) phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

646.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Liquid; Other Solid; Pellets or Large Crystals | |

| Record name | Phenol, 2,4-bis(1,1-dimethylethyl)-, 1,1',1''-phosphite | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

31570-04-4 | |

| Record name | Tris(2,4-di-tert-butylphenyl) phosphite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31570-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris-(2,4-di-tert-butylphenyl) phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031570044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,4-bis(1,1-dimethylethyl)-, 1,1',1''-phosphite | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(2,4-di-tert-butylphenyl) phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2,4-ditert-butylphenyl) phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(2,4-DI-TERT-BUTYLPHENYL)PHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/834E5H0LFF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Reaction Kinetics of Tris 2,4 Di Tert Butylphenyl Phosphite

Batch Synthesis Processes

Batch synthesis remains a prevalent method for the production of Tris(2,4-di-tert-butylphenyl) phosphite (B83602). This approach involves the sequential addition of reactants to a controlled vessel, followed by a series of reaction and purification steps. The success of batch processing hinges on the precise control of stoichiometry, catalysis, temperature, and pressure.

Reactants and Stoichiometry

The fundamental reaction for synthesizing Tris(2,4-di-tert-butylphenyl) phosphite involves the esterification of 2,4-di-tert-butylphenol (B135424) with phosphorus trichloride (B1173362). wikipedia.org This reaction proceeds in three successive steps, with the release of hydrogen chloride (HCl) at each stage. nih.gov

In practice, a slight excess of 2,4-di-tert-butylphenol, typically a 1- to 1.1-fold stoichiometric amount relative to phosphorus trichloride, may be used to ensure the complete conversion of the phosphorus source. google.comgoogle.com Utilizing reactants in a precise stoichiometric ratio can enhance the efficiency and economic viability of the process. nih.gov

Catalyst Systems and Their Influence on Yield

The HCl generated during the reaction must be neutralized to drive the process towards completion. This is achieved by using a base, which acts as both a catalyst and an acid scavenger. nih.gov The choice of catalyst significantly impacts the reaction rate and final yield. Common catalysts include:

Tertiary Amines: Triethylamine (B128534) (TEA) is frequently used as an HCl scavenger, leading to yields as high as 80%. quickcompany.in

Pyridine and Derivatives: Pyridine and benzothiazole (B30560) have been shown to produce excellent yields. nih.gov

Other Nitrogen-Containing Compounds: N-methylimidazole, di-butylamine, and dimethylformamide (DMF) are also effective catalysts. nih.govgoogle.comquickcompany.in

The catalyst is typically used in amounts ranging from 0.005 to 10 mol-% relative to the phosphorus trichloride. google.com The presence of a sufficient amount of base is critical to neutralize the HCl; otherwise, the accumulation of acid can lead to the formation of undesirable byproducts. nih.gov

| Catalyst System | Typical Application | Reported Yield | Reference |

| Triethylamine (TEA) | HCl Scavenger | Up to 80% | quickcompany.in |

| Pyridine | Base/Catalyst | Excellent | nih.gov |

| Benzothiazole | Base/Catalyst | Excellent | nih.gov |

| Di-butylamine | Base | Not specified | quickcompany.in |

| Dimethylformamide (DMF) | Catalyst | Not specified | google.com |

Temperature and Pressure Optimization for Enhanced Yield

Temperature and pressure are critical parameters that are carefully controlled in multi-stage batch processes to maximize yield and ensure safety.

Initial Stage: The reaction is often initiated at a lower temperature, between 40°C and 70°C, to manage the vigorous and exothermic nature of the initial addition of phosphorus trichloride. nih.govgoogle.comgoogle.com This stage is typically conducted under normal atmospheric pressure. google.comgoogle.com

Intermediate Stage: The temperature is then raised to over 140°C, with ranges of 150-170°C being common, to increase the reaction rate. google.comquickcompany.in This stage also proceeds under normal pressure. google.comgoogle.com

Final Stage: To drive the reaction to completion and remove volatile impurities, the final stage is often carried out at even higher temperatures (at least 186°C, and up to 210°C) under reduced pressure (vacuum), for instance, between 10 to 60 hPa. google.comgoogle.comquickcompany.in

This staged approach allows for controlled reaction kinetics, minimizing side reactions and ensuring a high conversion to the desired product.

Solvent Effects in Batch Reactions

The synthesis of this compound can be performed without a solvent. google.comgoogle.com However, the use of a solvent can be advantageous in preventing operational issues such as foaming. google.com When a solvent is employed, it is typically an organic solvent that is inert under the reaction conditions. Suitable options include toluene, benzene (B151609), xylene, and monochlorobenzene, with xylene being a frequently cited choice. quickcompany.in The solvent helps to maintain a homogenous reaction mixture and can aid in temperature control.

Byproduct Formation and Control in Batch Processes

The primary byproducts in this synthesis are the incompletely substituted intermediates, namely mono- and di-substituted phosphites. nih.gov The formation of these byproducts is often a result of an insufficient amount of the base catalyst to effectively neutralize the HCl produced during the reaction. nih.gov Controlling byproduct formation is achieved through:

Sufficient Catalyst: Ensuring the presence of an adequate amount of the acid scavenger. nih.gov

Stoichiometric Control: Precise control of the reactant ratios helps to minimize unreacted starting materials and intermediates. nih.gov

Reaction Conditions: The multi-stage temperature and pressure profile is designed to push the reaction equilibrium towards the formation of the fully substituted tris-phosphite product. google.comgoogle.com

Continuous Flow Synthesis Techniques

A more recent and innovative approach to synthesizing this compound involves continuous flow chemistry. This method offers significant advantages over traditional batch processing, including dramatically reduced reaction times, enhanced safety, and easier scalability.

In a continuous flow system, reactants are pumped through a microreactor, which consists of narrow-diameter tubing. nih.gov A notable development in this area has demonstrated the synthesis of the target product with a remarkably short residence time of just 20 seconds. nih.gov This rapid synthesis is achieved under optimized conditions within the flow reactor. nih.gov

Key features of the continuous flow process include:

Efficiency: The reactants can be used in a stoichiometric ratio, which improves atom economy and reduces waste. nih.gov

Scalability: The process has been successfully scaled up for kilogram-scale production, achieving rates as high as 18.4 kg per hour with an 88% yield. nih.gov

Process Control: The system utilizes pumps and back pressure regulators to maintain precise control over flow rates and pressure, preventing gasification of solvents and ensuring a smooth, continuous operation. nih.gov

This technique represents a more efficient, economical, and environmentally friendly alternative to conventional batch methods for the industrial production of this compound. nih.gov

Microreactor Systems and Reaction Time Reduction

The synthesis of this compound has been significantly optimized through the use of microreactor systems. acs.org In a continuous flow process, a microreactor with a residence time of just 20 seconds can be utilized to prepare the target product, a dramatic reduction compared to standard batch reaction times. acs.org This rapid synthesis is attributed to the enhanced heat and mass transfer characteristics of microreactors, which allow for precise control over reaction parameters. acs.orgfrontiersin.org

The reaction is typically carried out by reacting 2,4-di-tert-butylphenol and phosphorus trichloride in a stoichiometric ratio of 3:1. acs.org The use of a suitable solvent, such as chloroform, is crucial as it needs to dissolve the reactants, the product, and any byproducts like triethylamine hydrochloride to prevent blockage of the microreactor. acs.org

Scale-up Strategies for Industrial Production

A significant advantage of continuous flow synthesis is its scalability. A pilot-scale apparatus has been designed and assembled for the kilogram-scale production of this compound. nih.gov This setup can achieve a production rate of up to 18.4 kg/h with an 88% yield. nih.gov The scale-up involves increasing the inner diameter of the reaction coil and employing diaphragm pumps with flow meters to convey the reactants. nih.gov Back pressure regulators are used to manage the gasification of the solvent and to minimize pump pulsation, ensuring a smooth and continuous flow. nih.gov

Traditional industrial synthesis often involves a multi-stage process in the absence of a solvent. google.com This process includes a preliminary stage where 2,4-di-tert-butylphenol is combined with a portion of the catalyst, followed by reaction with phosphorus trichloride at elevated temperatures and subsequent reaction stages under reduced pressure to isolate the final product. google.com

Environmental and Economic Advantages of Continuous Flow Synthesis

Continuous flow synthesis presents numerous environmental and economic benefits. The ability to use reactants in a stoichiometric ratio minimizes chemical waste. acs.org This methodology is more efficient and economical due to the significant reduction in reaction time and the potential for automation. acs.orgmanufacturingchemist.com

From an economic standpoint, continuous flow chemistry can lead to a capital expenditure reduction of approximately 50% due to a smaller plant footprint and simplified processes. manufacturingchemist.com Operational savings can be in the range of 20% to 50% compared to traditional batch operations, driven by reduced energy consumption and solvent usage. manufacturingchemist.com The enhanced process control in continuous flow systems also reduces the formation of impurities, leading to savings in time and cost associated with analysis and purification. manufacturingchemist.com Environmentally, the reduction in solvent waste and energy consumption contributes to a greener manufacturing process. researchgate.net

Reaction Mechanism Studies

Stepwise Reaction Pathways for Phosphite Formation

The formation of this compound from 2,4-di-tert-butylphenol and phosphorus trichloride proceeds through a stepwise substitution reaction. In each step, a molecule of hydrogen chloride (HCl) is released. acs.org The reaction can be summarized in the following three steps:

First Substitution: 2,4-di-tert-butylphenol reacts with phosphorus trichloride to form 2,4-di-tert-butylphenyl phosphorodichloridite.

Second Substitution: A second molecule of 2,4-di-tert-butylphenol reacts with the phosphorodichloridite to yield bis(2,4-di-tert-butylphenyl) phosphorochloridite.

Third Substitution: The final substitution with a third molecule of 2,4-di-tert-butylphenol results in the formation of this compound.

The main byproducts of this reaction are the mono- and di-substituted intermediates if the acid-binding agent is insufficient to neutralize the HCl produced. acs.org

Role of Acid-Binding Agents in Reaction Efficiency

The hydrogen chloride generated in each step of the reaction can interfere with the process; therefore, the use of a base as an acid-binding agent is crucial for improving reaction efficiency. acs.org Various bases have been investigated for this purpose, including triethylamine (TEA), pyridine, 4-dimethylaminopyridine (B28879) (DMAP), imidazole, and N-methylimidazole. acs.org

In the continuous flow synthesis of this compound, N-methylimidazole and triethylamine have been shown to provide the highest yields. acs.org The choice of the acid-binding agent can also influence the reaction conditions. For instance, the use of certain amines as catalysts is a key feature in some patented industrial processes. google.comquickcompany.in These catalysts can be amines, ammonium (B1175870) salts, or amides of carboxylic acids. google.com

Kinetic and Mechanistic Investigations of Substitution Reactions

Kinetic studies on the substitution reactions involving bulky phosphites like this compound provide valuable insights into the reaction mechanism. While specific kinetic data for the synthesis of this compound is not extensively detailed in the provided search results, related studies on its substitution reactions with metal complexes offer a general understanding.

Degradation Pathways and Products of Tris 2,4 Di Tert Butylphenyl Phosphite

Oxidative Degradation Mechanisms

The primary role of Tris(2,4-di-tert-butylphenyl) phosphite (B83602) as a secondary antioxidant is to protect polymers from degradation during high-temperature processing. lookchem.com This function inherently involves its own oxidative transformation.

The principal oxidative degradation pathway for Tris(2,4-di-tert-butylphenyl) phosphite involves the oxidation of the central phosphorus atom from a trivalent (P(III)) state to a pentavalent (P(V)) state. This reaction results in the formation of Tris(2,4-di-tert-butylphenyl) phosphate (B84403), often abbreviated as AO168=O or I-168ate. nih.govacs.org This transformation is a key aspect of its stabilizing function. lookchem.com The phosphate is considered the major degradation product found after processes like polymer extrusion and upon exposure to sunlight. nih.gov It has been identified as a novel organophosphate ester (OPE) pollutant in the environment, originating from the oxidation of its parent phosphite compound. acs.orgresearchgate.net

The oxidation of this compound to its phosphate analogue is primarily driven by exposure to oxygen and heat. nih.gov These conditions are prevalent during the fabrication and processing of polymeric articles, where the antioxidant is incorporated to prevent thermal decomposition of the polymer. nih.govfda.gov The combination of heat, shear, oxygen, and potential catalyst residues initiates the degradation of the polymer, a process that the phosphite stabilizer mitigates by undergoing oxidation itself. researchgate.net Simulation studies have confirmed that heating is a significant factor in the transformation of the phosphite to the phosphate. researchgate.net

As a secondary antioxidant, this compound functions by interrupting the auto-oxidation cycle of polymers. It effectively decomposes hydroperoxides (ROOH) that are formed during the initial stages of polymer oxidation. lookchem.comgoogle.com By reacting with these hydroperoxides, the phosphite prevents them from breaking down into highly reactive and damaging alkoxy (RO•) and hydroxy (•OH) radicals. This action prevents process-induced degradation, such as chain scission and crosslinking, and extends the performance of primary antioxidants. lookchem.com This mechanism helps maintain the molecular weight of the polymer and prevents discoloration. lookchem.com

Hydrolytic Stability and Degradation

The stability of phosphite antioxidants against hydrolysis is a crucial property, as the presence of water can lead to the formation of acidic by-products that may compromise the polymer's integrity. google.com

This compound is characterized by its notable resistance to hydrolysis. lookchem.com A study conducted according to the OECD TG 111 guideline demonstrated that the compound is hydrolytically stable under environmentally relevant conditions. oecd.org The results of this study are summarized in the table below.

| pH Level | Condition | Result |

|---|---|---|

| 4 | Environmentally Relevant | Hydrolytically Stable oecd.org |

| 7 | Environmentally Relevant | Hydrolytically Stable oecd.org |

| 9 | Environmentally Relevant | Hydrolytically Stable oecd.org |

This stability is attributed to the steric hindrance provided by the bulky di-tert-butylphenyl groups, which protect the central phosphorus atom from nucleophilic attack by water molecules. google.com

Photochemical Degradation Processes

Exposure to light, particularly ultraviolet (UV) radiation, can initiate photochemical degradation of this compound. Simulation studies have indicated that UV radiation can significantly transform the compound into its phosphate form. researchgate.net The calculated half-life for the photo-oxidation of this compound, through indirect reaction with hydroxyl radicals, is approximately 5.4 hours. oecd.org

Research has shown that different light conditions can lead to different major degradation products. nih.gov

UV Irradiation: Under direct UV irradiation, the major degradation product identified is 2,4-di-tert-butylphenol (B135424). nih.gov

Sunlight Exposure: When exposed to natural sunlight, the degradation pattern is similar to that of thermal oxidation, with Tris(2,4-di-tert-butylphenyl) phosphate being the major degradation product. nih.gov

This indicates that the energy and spectrum of the light source play a significant role in the specific degradation pathway that predominates.

UV Irradiation Effects on Degradation

Exposure to ultraviolet (UV) irradiation is a significant factor in the degradation of this compound. Studies have shown that UV treatment of polypropylene (B1209903) (PP) films containing this phosphite stabilizer leads to a notable decrease in its concentration. The primary degradation product formed under UV irradiation is 2,4-di-tert-butylphenol (DP1). researchgate.netnih.gov In one study, the concentration of this compound in PP films decreased significantly after UV treatment, with a corresponding increase in the concentration of 2,4-di-tert-butylphenol. researchgate.net

Sunlight Exposure and Degradation Product Formation

Similar to artificial UV irradiation, exposure to natural sunlight also instigates the degradation of this compound. However, the primary degradation product formed under sunlight exposure is different from that of UV irradiation. Research indicates that tris(2,4-di-tert-butylphenyl)phosphate (DP2) is the major degradation product when PP films containing the phosphite are exposed to sunlight. researchgate.netnih.gov This highlights a difference in the degradation pathway depending on the nature of the light source.

Other Degradation Factors

Beyond light exposure, several other factors contribute to the degradation of this compound during the lifecycle of the polymer products it is designed to protect.

The manufacturing process itself, particularly extrusion, plays a role in the degradation of this compound. The high temperatures and mechanical stress during extrusion can lead to the formation of tris(2,4-di-tert-butylphenyl)phosphate. researchgate.netnih.gov Furthermore, long-term storage of polymer films containing the phosphite also contributes to its degradation, with tris(2,4-di-tert-butylphenyl)phosphate being the predominant degradation product observed over time. researchgate.netnih.gov

Microwave treatment has also been identified as a factor that can induce the degradation of this compound. This process can lead to the transformation of the phosphite into its phosphate form, tris(2,4-di-tert-butylphenyl)phosphate. oru.se Studies involving microwave-assisted extraction have also reported the formation of other degradation products, such as Mono(di-tert-butylphenyl) phosphate and Bis(di-tert-butylphenyl) phosphate. mdpi.com

The presence of oxygen is a critical factor in the oxidative degradation of this compound. As a phosphite antioxidant, its primary function is to scavenge oxygen and prevent the oxidation of the polymer. In doing so, the phosphite itself is oxidized, leading to the formation of tris(2,4-di-tert-butylphenyl)phosphate. The concentration of oxygen can, therefore, influence the rate and extent of this degradation pathway.

Identification and Quantification of Degradation Products

The identification and quantification of this compound and its degradation products are predominantly carried out using gas chromatography-mass spectrometry (GC-MS). researchgate.netresearchgate.net This analytical technique allows for the separation, identification, and quantification of the parent compound and its main degradants, 2,4-di-tert-butylphenol and tris(2,4-di-tert-butylphenyl)phosphate.

For quantitative analysis, a method involving extraction of the compounds from the polymer matrix, typically using a solvent like n-hexane, is employed, followed by GC-MS analysis. The instrument is calibrated with standard solutions of this compound, 2,4-di-tert-butylphenol, and tris(2,4-di-tert-butylphenyl)phosphate to ensure accurate concentration measurements.

The following table presents data from a study on the degradation of this compound in polypropylene films under different conditions.

| Condition | This compound (μg/g) | 2,4-di-tert-butylphenol (μg/g) | Tris(2,4-di-tert-butylphenyl) phosphate (μg/g) |

|---|---|---|---|

| Initial (Before Extrusion) | 3000 | 0 | 0 |

| After Extrusion | 2290 | 120 | 590 |

| After 45 Days Storage | 2150 | 130 | 720 |

| UV Treatment 1 | 1880 | 380 | 740 |

| UV Treatment 2 | 1540 | 560 | 900 |

| Sunlight Exposure | 1960 | 210 | 830 |

Tris(2,4-di-tert-butylphenyl) Phosphate (TDPP) as a Major Product

The principal degradation product of this compound is its oxidized form, Tris(2,4-di-tert-butylphenyl) phosphate (TDPP), also referred to as AO168=O. digitellinc.comnih.gov This conversion is a primary oxidation reaction that occurs during the production, processing, and application of plastics. digitellinc.comnih.gov TDPP has been identified as the major degradation product resulting from processes like extrusion and exposure to storage and sunlight. researchgate.netresearchgate.net The transformation of the parent phosphite antioxidant to TDPP is significant, as TDPP is now considered a novel organophosphate ester (OPE) that is extensively present in the environment. digitellinc.comresearchgate.net Studies have confirmed that conditions such as heating, UV radiation, and contact with water can significantly promote the transformation of the phosphite to the phosphate. researchgate.net In animal studies, TDPP was found to be the main metabolite in feces, suggesting it may also result from direct oxidation within the gastrointestinal tract. oecd.org

Table 1: Conditions Leading to the Formation of Major Degradation Products

| Condition | Major Degradation Product | Reference |

|---|---|---|

| Extrusion, Storage, Sunlight Exposure | Tris(2,4-di-tert-butylphenyl) phosphate (TDPP) | researchgate.netresearchgate.net |

| UV Irradiation | 2,4-di-tert-butylphenol | researchgate.net |

| General Production and Use | Tris(2,4-di-tert-butylphenyl) phosphate (TDPP) | digitellinc.com |

2,4-di-tert-butylphenol as a Degradation Product

Another significant degradation product is 2,4-di-tert-butylphenol. nih.govengconfintl.org This compound is formed through the hydrolysis of the parent phosphite. Research has shown that while TDPP is the major product under extrusion and sunlight, 2,4-di-tert-butylphenol is the primary degradation product when the polymer is exposed to UV irradiation. researchgate.netresearchgate.net The formation of 2,4-di-tert-butylphenol is a key step in the breakdown of the parent antioxidant. engconfintl.org Studies on dairy products have detected 2,4-di-tert-butylphenol at notable concentrations, indicating its migration from packaging materials. nih.gov

Bis(2,4-di-tert-butylphenyl) Phosphate as a Degradation Product

Further degradation of the primary oxidation product, TDPP, can occur, leading to the formation of Bis(2,4-di-tert-butylphenyl) phosphate (bDtBPP). nih.govengconfintl.org This compound is a result of the subsequent chemical breakdown of TDPP. engconfintl.org The degradation pathway involves a two-step process: first, the conversion of the initial phosphite stabilizer to its oxidized phosphate form (TDPP) during extrusion and sterilization, followed by the breakdown of TDPP into bDtBPP and 2,4-di-tert-butylphenol. engconfintl.org Analysis of dairy products has confirmed the presence of Bis(2,4-di-tert-butylphenyl) phosphate alongside the parent compound and other degradants. nih.gov

Spectroscopic and Chromatographic Methods for Product Analysis (e.g., GC-MS, Pyrolysis-GC/MS, HPLC-UV)

A variety of analytical techniques are employed to identify and quantify this compound and its degradation products. Gas chromatography-mass spectrometry (GC-MS) is a commonly used method for detecting the parent compound and its degradants, 2,4-di-tert-butylphenol and TDPP, in studies of migration from polymer films. researchgate.netresearchgate.net For the analysis of Bis(2,4-di-tert-butylphenyl) phosphate (bDtBPP), High-Performance Liquid Chromatography with UV detection (HPLC-UV) has been shown to be an appropriate method. engconfintl.org Reverse-phase (RP) HPLC is also suitable for analyzing the parent compound, this compound. sielc.com More advanced methods, such as Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR MS) in electron ionization mode, have been used in the analysis of soot and gas samples. oru.se Additionally, GC coupled with high-resolution mass spectrometry, like GC-Q-Orbitrap HRMS, has been developed for the non-targeted identification of substances in food contact materials. researchgate.net

Table 2: Analytical Methods for Degradation Product Detection

| Analytical Method | Analyte(s) | Reference |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Irgafos 168, 2,4-di-tert-butylphenol, Tris(2,4-di-tert-butylphenyl) phosphate | researchgate.netresearchgate.net |

| High-Performance Liquid Chromatography with UV detection (HPLC-UV) | Bis(2,4-di-tert-butylphenyl) phosphate (bDtBPP) | engconfintl.org |

| Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) | This compound | sielc.com |

| Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) | Tris(2,4-di-tert-butylphenyl) phosphate (TDTBPP) | oru.se |

| Gas Chromatography-Quadrupole-Orbitrap High-Resolution Mass Spectrometry (GC-Q-Orbitrap HRMS) | Non-targeted screening of substances in plastic food contact materials | researchgate.net |

Analytical Challenges in Degradation Product Detection due to Ubiquitous Contamination

A significant challenge in the analysis of degradation products, particularly TDPP, is its widespread and abundant presence in the environment. digitellinc.com TDPP has been identified as a ubiquitous pollutant found in various environmental matrices, including indoor dust and ambient air particles in cities. researchgate.netresearchgate.net Concentrations of TDPP in the environment can exceed those of traditional organophosphate esters. digitellinc.com This high background level of contamination complicates the analysis of TDPP migrating from a specific source, such as food packaging, as it requires highly sensitive and specific methods to distinguish between the migrated amount and the pre-existing environmental contamination. researchgate.netresearchgate.net The strength of in silico spectral databases is highlighted as a valuable tool for screening unknown transformation products in indoor environments. researchgate.net

Applications in Polymer Science and Materials Engineering

Polymer Stabilization Mechanisms

The efficacy of Tris(2,4-di-tert-butylphenyl) phosphite (B83602) as a polymer stabilizer stems from its multifaceted mechanisms of action, which collectively counteract the deleterious effects of oxidation.

Polymers are susceptible to thermo-oxidative degradation when exposed to heat and oxygen, a common condition during processing steps like extrusion and molding. fda.govmdpi.comnih.govresearchgate.net This process leads to the formation of free radicals, which can initiate chain reactions that degrade the polymer matrix. Tris(2,4-di-tert-butylphenyl) phosphite plays a critical role in interrupting this degradation cycle. vinatiorganics.com During processing, it reacts with and decomposes hydroperoxides (ROOH), which are formed by the autoxidation of polymers, into stable, non-radical products. uvabsorber.comlookchem.com This action prevents the hydroperoxides from breaking down into highly reactive and damaging alkoxy and hydroxyl radicals. uvabsorber.com

The chemical structure of this compound, featuring bulky tert-butyl groups, contributes to its high thermal stability, allowing it to be effective at the elevated temperatures typical of polymer processing.

Table 1: Key Characteristics of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 31570-04-4 |

| Molecular Formula | C42H63O3P |

| Molar Mass | 646.93 g/mol |

| Appearance | White solid/powder |

| Melting Point | 181-186 °C |

This table presents fundamental properties of the compound.

The stabilization of polymers often involves a two-pronged approach utilizing primary and secondary antioxidants. Primary antioxidants, typically hindered phenols, function by donating a hydrogen atom to trap free radicals. epo.org this compound acts as a secondary antioxidant, which does not directly scavenge radicals but instead targets and decomposes hydroperoxides, the precursors to further radical formation. uvabsorber.comlookchem.comepo.org

By converting hydroperoxides into stable alcohols, the phosphite itself is oxidized to a phosphate (B84403). uvabsorber.com This synergistic relationship with primary antioxidants is crucial; the secondary antioxidant extends the life and performance of the primary antioxidant by preventing the consumption of the primary antioxidant in reactions with hydroperoxides. lookchem.comresearchgate.net

The degradation of polymers often manifests as changes in their molecular weight, through processes like chain scission (reduction in polymer chain length) or crosslinking (formation of bonds between polymer chains). These changes can significantly alter the mechanical properties of the material. By preventing the proliferation of free radicals that drive these degradation reactions, this compound helps to maintain the molecular integrity of the polymer. lookchem.com This preserves the intended properties of the plastic, such as its strength, flexibility, and impact resistance, throughout processing and its intended use. lookchem.com

One of the visible signs of polymer degradation is discoloration, often appearing as yellowing. wikipedia.org This is frequently caused by the formation of colored degradation products, such as quinones, which can arise from the oxidation of phenolic antioxidants. uvabsorber.com this compound contributes to color stability by preventing the extensive oxidation that leads to these chromophoric groups. uvabsorber.comepo.org

Embrittlement, a loss of ductility and an increase in brittleness, is another consequence of polymer degradation. By protecting the polymer chains from scission and crosslinking, this phosphite stabilizer helps to retain the material's toughness and prevent it from becoming brittle over time.

Specific Polymer Systems

This compound is compatible with a wide range of polymers, but it is particularly significant in the stabilization of polyolefins.

Polyolefins such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP) are among the most widely produced plastics and are extensively used in packaging, automotive components, and consumer goods. These materials are particularly vulnerable to thermo-oxidative degradation during melt processing. This compound is a highly effective processing stabilizer for these polymers. lookchem.com

In a study involving polypropylene, the addition of this phosphite stabilizer significantly improved its oxidation induction time (OIT), a measure of the material's resistance to oxidation. The OIT for polypropylene without the additive was 8 minutes, which increased to 13 minutes with the inclusion of the phosphite, thereby extending the polymer's useful life. minciencias.gov.co Its use in polyolefins helps to maintain melt flow stability, preserve mechanical properties, and ensure good color retention. epo.org

Table 2: Research Findings on Polypropylene Stabilization

| Polymer System | Test Parameter | Result without Additive | Result with this compound |

|---|---|---|---|

| Polypropylene (PP) | Oxidation Induction Time (OIT) | 8 minutes | 13 minutes |

This table summarizes the impact of the additive on key polymer properties based on research findings. mdpi.comminciencias.gov.co

Polyesters

This compound is utilized as a processing stabilizer in polyesters such as Polyethylene Terephthalate (PET) and Polybutylene Terephthalate (PBT). Its incorporation into these materials helps to preserve the polymer's molecular weight and prevent discoloration during processing. specialchem.com Research has shown that the addition of hydrolysis-resistant phosphites like this compound can improve the melt and color stability of recycled PET.

In a study on the thermal-oxidative stability of polyarylate, a type of polyester, a synergistic mixture of 0.5% wt. "Irgafos 168" with 0.5% wt. "Irganox 1098" was found to have a significant stabilizing effect on the polymer melt. e3s-conferences.org The effectiveness of this antioxidant blend was evaluated using thermogravimetric analysis (TGA) in air, which is indicative of performance under real-world processing conditions. e3s-conferences.org

Table 1: Effect of Antioxidant Blends on the Thermal Stability of Polyarylate F-230/30

| Antioxidant Composition | Temperature at 5% Weight Loss (°C) | Temperature at 10% Weight Loss (°C) |

| No additive | 398 | 417 |

| 0.5% wt. Irgafos 168 + 0.5% wt. Irganox 1098 | 425 | 443 |

This table is generated based on data presented in a study on the selection of antioxidants to improve the thermal-oxidative stability of polyarylates. e3s-conferences.org

Styrene (B11656) Homo- and Copolymers

In the realm of styrene homo- and copolymers, such as High Impact Polystyrene (HIPS) and Acrylonitrile-Butadiene-Styrene (ABS), this compound is a key additive for maintaining material integrity. specialchem.com It is particularly effective in preventing discoloration and degradation of the polybutadiene phase in these copolymers during melt-blending. researchgate.net

A statistical analysis of the effects of antioxidants on ABS revealed that while primary antioxidants had a more significant impact on the Oxidation Onset Temperature (OOT), the secondary antioxidant this compound had a notable influence on the Oxidation Peak (OP) temperature. researchgate.net This indicates its role in scavenging hydroperoxides that are formed as the oxidation process progresses. researchgate.net The combination of this phosphite stabilizer with a primary antioxidant like Irganox 1076 has been shown to suppress discoloration during the processing of styrene-acrylonitrile copolymers (SAN). researchgate.net

Table 2: Influence of this compound on the Thermal-Oxidative Stability of ABS

| Antioxidant Composition (m%) | Oxidation Onset Temperature (OOT) (°C) | Oxidation Peak Temperature (OP) (°C) | Yellowness Index (YI) |

| Unmodified ABS (Mass Polymerization) | 200.5 | 215.1 | 35.2 |

| 0.2% Irgafos 168 | 201.2 | 218.9 | 34.8 |

| 0.2% Irganox 1076 | 208.4 | 224.5 | 33.1 |

| 0.2% Irganox 1076 + 0.2% Irgafos 168 | 209.1 | 226.8 | 32.9 |

This table is generated based on data from a statistical analysis on the effect of antioxidants on the thermal-oxidative stability of commercial mass-polymerized ABS. researchgate.net

Polyvinyl Chloride (PVC)

This compound is employed as a heat stabilizer in Polyvinyl Chloride (PVC) formulations. Its function is to improve the thermal stability of the polymer during processing, which is crucial for PVC due to its inherent thermal sensitivity. The addition of this antioxidant helps to prevent degradation and maintain the desired physical and mechanical properties of the final PVC product.

Polycarbonates and Polyamides

The application of this compound extends to engineering plastics like polycarbonates and polyamides. santplas.com In these materials, it acts as a processing stabilizer, preventing changes in molecular weight and discoloration at the high temperatures required for their processing. santplas.com For polyamides, this phosphite can function as both a stabilizer and a catalyst.

Elastomers (e.g., BR, SEBS, SBS)

This compound is used in various elastomers, including Butadiene Rubber (BR), Styrene-Ethylene-Butylene-Styrene (SEBS), and Styrene-Butadiene-Styrene (SBS). santplas.com In these applications, it serves to protect the material from thermo-oxidative degradation, thereby preserving its mechanical properties and extending its service life. basf.com

Ethylene Vinyl Acetate Copolymers

In Ethylene Vinyl Acetate (EVA) copolymers, this compound is incorporated to enhance processing stability. santplas.com As a secondary antioxidant, it works to decompose hydroperoxides that form during the autoxidation of the polymer, thus preventing process-induced degradation. santplas.com

Ultra-High Molecular Weight Polyethylene (UHMWPE)

This compound has been investigated for its potential to improve the oxidative stability of radiation cross-linked Ultra-High Molecular Weight Polyethylene (UHMWPE), a material commonly used in medical implants. In one study, UHMWPE was blended with 0.05 wt% of this phosphite stabilizer and 0.05 wt% of vitamin E. The hypothesis was that the phosphite stabilizer would act synergistically with vitamin E to enhance the material's oxidative stability.

However, the research findings did not support this hypothesis. The study concluded that the addition of this compound did not provide any additional benefit to the oxidative stability of the UHMWPE blends. Furthermore, it was observed that the cross-link density of the UHMWPE was significantly decreased by the presence of this additive.

Applications Beyond Polymer Stabilization

While its primary function is to protect polymers from degradation, this compound's unique chemical properties make it a valuable component in a range of other materials and chemical processes.

Adhesives and Sealants

In the formulation of adhesives and sealants, this compound serves as a critical processing stabilizer and antioxidant. oecd.org Its incorporation helps to maintain the integrity and performance of the adhesive or sealant by preventing degradation during manufacturing and application, where materials are often subjected to high temperatures and mechanical stress. The compound's ability to decompose hydroperoxides into non-reactive products is particularly beneficial in preserving the color and stability of the final product. wikipedia.org It is often used in conjunction with primary antioxidants to achieve synergistic effects and enhance long-term stability. oecd.org

Lubricants and Oils

This compound is utilized in the manufacturing of petroleum lubricating oils and greases. In these applications, it functions as an antioxidant, inhibiting oxidative degradation of the lubricant base oils. This is crucial for maintaining the performance and extending the service life of lubricants, which are subjected to harsh conditions of high temperature and pressure, leading to the formation of harmful sludge and varnish.

Fuel and Oil Additives

While this compound is used in the broader category of petroleum lubricating oil and grease manufacturing, specific evidence of its direct application as a fuel additive is not prominently available in the reviewed literature. Its antioxidant properties would theoretically be beneficial in preventing fuel degradation, but this specific application is not as well-documented as its use in lubricants and polymers.

Catalysis in Organic Reactions

This compound and its derivatives have demonstrated significant utility as ligands in various catalytic organic reactions. Gold complexes incorporating this phosphite ligand have been shown to be effective catalysts for several transformations.

Key Catalytic Applications:

| Reaction Type | Catalyst System | Description |

| [4+2] Cycloadditions | Gold(I) complexes with this compound ligand | Catalyzes the formation of six-membered rings through the reaction of a diene and a dienophile. |

| Cis-selective single-cleavage skeletal cycloisomerization | Gold(I) complexes with this compound ligand | Enables the rearrangement of 1,6-enynes to form cyclic structures with high stereoselectivity. |

| Heck Reaction | Orthopalladated triarylphosphite complexes | These complexes, derived from this compound, are highly efficient catalysts for the coupling of unsaturated halides with alkenes. |

These catalytic applications highlight the compound's role in facilitating complex organic transformations, leading to the efficient synthesis of valuable molecules.

Role as a Ligand in Metal Complexes

The bulky steric nature of the 2,4-di-tert-butylphenyl groups in this compound makes it an effective ligand in organometallic chemistry. It can coordinate to various metal centers, influencing the reactivity and stability of the resulting metal complexes.

Notable Metal Complexes:

| Metal | Complex Type | Significance |

| Rhodium (Rh) | [Rh(C9H6NO){(C14H21O)3P}(CO)] | The phosphite ligand exhibits a large effective cone angle, influencing the geometry and reactivity of the rhodium center. |

| Gold (Au) | Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold(I) | This stable, bench-top precursor is used to synthesize a variety of other organogold(I) complexes through high-yielding ligand exchange reactions. This method provides a practical and efficient alternative to traditional synthetic routes. |

The use of this compound as an ancillary ligand in gold chemistry has been particularly impactful, simplifying the synthesis of various organogold compounds.

Environmental Fate and Ecotoxicology of Tris 2,4 Di Tert Butylphenyl Phosphite and Its Degradation Products

Environmental Distribution and Persistence

The environmental distribution of Tris(2,4-di-tert-butylphenyl) phosphite (B83602) is largely governed by its physicochemical properties, particularly its low water solubility and high octanol-water partition coefficient, which indicate a strong affinity for particulate matter and organic carbon. oecd.org

Once in the atmosphere, Tris(2,4-di-tert-butylphenyl) phosphite is subject to indirect photochemical degradation. The calculated half-life for its photo-oxidation via reaction with hydroxyl (OH) radicals is approximately 5.4 hours. oecd.org This relatively short atmospheric half-life suggests that this degradation pathway is a significant removal mechanism in the air. Its primary degradation product, tris(2,4-di-tert-butylphenyl) phosphate (B84403), has been detected in fine particulate matter (PM2.5), indicating its widespread presence in the atmosphere. acs.orghkbu.edu.hknih.gov

Table 1: Atmospheric Photochemical Degradation

| Parameter | Value | Reference |

|---|---|---|

| Photo-oxidation Half-life | 5.4 hours | oecd.org |

Due to its chemical properties, fugacity modeling (Mackay Level III) predicts that this compound will predominantly partition to soil and sediment. oecd.org The model estimates that approximately 32% will be found in soil and 67% in sediment, making these compartments the primary environmental sinks for the compound. oecd.org Its degradation product, tris(2,4-di-tert-butylphenyl) phosphate, has also been detected in sediment. researchgate.netacs.org

Consistent with its predicted distribution, this compound exhibits a high potential for adsorption to soil and suspended particles. oecd.org This is quantified by its predicted logarithm of the organic carbon-water (B12546825) partition coefficient (Log Koc) of 4.6. oecd.org This strong adsorption limits its mobility in the soil and its partitioning into the aqueous phase.

Table 2: Soil Adsorption Potential

| Parameter | Predicted Value | Reference |

|---|---|---|

| Log Koc | 4.6 | oecd.org |

Standardized testing has shown that this compound is not readily biodegradable. In a 28-day OECD 301B test, only 6% degradation was observed. oecd.org This limited biodegradability, combined with its hydrolytic stability under environmentally relevant pH conditions (pH 4, 7, and 9), suggests that the compound is persistent in aquatic environments. oecd.org

Despite its high octanol-water partition coefficient, studies indicate that this compound has a low potential to bioaccumulate in organisms. A study assessing its biomagnification potential in fish found very low uptake of the substance. oecd.org The mean lipid-normalized whole fish biomagnification factor was determined to be 0.0032 ± 0.0020. oecd.org Mass balance measurements revealed that the majority of the ingested test substance was excreted in the feces, indicating limited absorption from the gastrointestinal tract. oecd.org

Table 3: Bioaccumulation Factor in Fish

| Parameter | Value | Reference |

|---|---|---|

| Mean Lipid Normalised Whole Fish Biomagnification Factor | 0.0032 ± 0.0020 | oecd.org |

This compound and its primary degradation product, tris(2,4-di-tert-butylphenyl) phosphate, can migrate from plastic packaging into the environment and food. nih.govresearchgate.netresearchgate.net The extent of this migration is influenced by the type of polymer, temperature, and the nature of the contacting medium. nih.gov Studies have shown that the migration of this antioxidant is greater from certain polyolefins like ethylene-propylene copolymers compared to high-density polyethylene (B3416737) (HDPE). nih.gov The release of the compound also increases with higher temperatures. nih.gov The transformation of this compound to its phosphate derivative can be facilitated by factors such as heating and UV radiation. acs.orgoru.se This degradation product is frequently detected in environmental samples, often at concentrations exceeding those of its parent compound. digitellinc.comresearchgate.net

Occurrence and Detection in Environmental Matrices

This compound (TPPO), commercially known as Irgafos 168, and its primary degradation product, Tris(2,4-di-tert-butylphenyl) phosphate (TDTBPP or AO168=O), are increasingly being identified across a wide range of environmental compartments. The widespread use of TPPO as a polymer antioxidant has led to its release into the environment, where it can persist and transform. This section details the detection of TPPO and its derivatives in various environmental matrices, highlighting their prevalence in both indoor and outdoor settings.

Presence in Indoor Dust

Indoor environments are significant reservoirs for polymer additives that leach or abrade from consumer products. Studies have consistently detected both TPPO and its more stable oxidized form, TDTBPP, in indoor dust samples.

A Canadian study investigating organophosphate esters (OPEs) in dust from homes and offices found TPPO in 50% of the dust samples, with a geometric mean concentration of 1.48 ng/g. acs.org In the same study, its oxidation product, TDTBPP (referred to as AO168=O), was detected in 100% of the samples and was among the highest-concentration congeners, with a geometric mean of 1.97 μg/g. acs.org Another study also reported the co-occurrence of TPPO and its degradation product, 2,4-di-tert-butylphenol (B135424), in indoor dust. researchgate.net

Further research on indoor dust has reinforced these findings, identifying the oxidation of organophosphite antioxidants (OPAs) like TPPO as a significant indirect source of OPEs. bohrium.com One study found that the oxidation products of several OPAs, including TDTBPP, were present at significantly higher concentrations than their parent compounds, with TDTBPP having a geometric mean concentration of 3759 ng/g. bohrium.com The median concentration of TDTBPP in house dust was reported to be 4900 ng/g in a separate investigation. occupationalcancer.ca

Table 1: Detection of this compound and its Oxidation Product in Indoor Dust

Compound Matrix Location/Study Detection Frequency Concentration Reference This compound (TPPO) Indoor Dust Canada 50% GM: 1.48 ng/g Tris(2,4-di-tert-butylphenyl) phosphate (TDTBPP) Home & Office Dust Canada 100% GM: 1.97 µg/g (Range: 0.10–11.1 µg/g) Tris(2,4-di-tert-butylphenyl) phosphate (TDTBPP) Indoor Dust - - GM: 3759 ng/g Tris(2,4-di-tert-butylphenyl) phosphate (TDTBPP) House Dust - - Median: 4900 ng/g bohrium.com

Detection in Outdoor Atmospheric Particulate Matter (PM2.5, soot samples)

The presence of these compounds is not confined to indoor air. The oxidized form, TDTBPP, has been identified as a widespread and abundant pollutant in outdoor air, particularly in fine particulate matter (PM2.5).

A study in two Chinese cities detected TDTBPP (referred to as I168O) in all urban PM2.5 samples analyzed. nih.gov The concentrations reached as high as 851 ng/m³, with a median of 153 ng/m³, indicating it is a significant atmospheric pollutant. nih.govhkbu.edu.hk The precursor, TPPO, which is widely used in plastics, is considered the most likely source. nih.gov

Furthermore, TDTBPP has been detected in soot samples from a fire test designed to mimic the burning of a living room, suggesting that the combustion of consumer plastics is a potential release pathway into the atmosphere. oru.se This finding points to TDTBPP as a possible atmospheric tracer for the open burning of domestic waste containing plastics. oru.se

Table 2: Detection of Tris(2,4-di-tert-butylphenyl) phosphate in Outdoor Atmospheric Samples

Compound Matrix Location/Study Concentration Reference Tris(2,4-di-tert-butylphenyl) phosphate (TDTBPP) Urban PM2.5 Two Chinese Cities Up to 851 ng/m³ (Median: 153 ng/m³) nih.gov Tris(2,4-di-tert-butylphenyl) phosphate (TDTBPP) Soot Samples (Fire Test) - Detected

Contamination of Dairy Products

Recent research has uncovered the contamination of dairy products with TPPO and its transformation products. This represents a direct route of dietary exposure. A 2024 study was the first to report the presence of these compounds in various dairy items. nih.gov

The study found that TPPO was present at a mean concentration of 8.78 ng/g wet weight (ww). Its degradation products were also detected, often at higher concentrations: TDTBPP (AO168=O) had a mean concentration of 40.2 ng/g ww, bis(2,4-di-tert-butylphenyl) phosphate was found at a mean of 11.1 ng/g ww, and 2,4-di-tert-butylphenol was present at a mean of 46.8 ng/g ww. nih.gov The concentrations were noted to vary depending on the packaging material and storage conditions of the products. nih.gov

Table 3: Mean Concentrations of this compound and its Transformation Products in Dairy Products

Compound Mean Concentration (ng/g ww) Reference This compound (TPPO) 8.78 occupationalcancer.ca Tris(2,4-di-tert-butylphenyl) phosphate (TDTBPP) 40.2 occupationalcancer.ca bis(2,4-di-tert-butylphenyl) phosphate 11.1 occupationalcancer.ca 2,4-di-tert-butylphenol 46.8 occupationalcancer.ca

Presence in E-waste Dust

Electronic waste (e-waste) contains a high proportion of plastics treated with various additives, including antioxidants. Consequently, e-waste dust is a significant source of these chemical compounds in the environment.

High-resolution mass spectrometry identified TDTBPP in e-waste dust, where it was described as a previously unsuspected pollutant. occupationalcancer.ca A subsequent analysis measured the median concentration of TDTBPP in e-waste dust to be 14,400 ng/g. occupationalcancer.caresearchgate.net Another study focusing on an e-waste dismantling area in Central China measured the median concentrations of the sum of OPAs (ΣOPAs) and the sum of their oxidation products, novel organophosphate esters (ΣNOPEs), in dust to be 188 ng/g and 13,900 ng/g, respectively, highlighting the prevalence of the oxidized forms. researchgate.net

Table 4: Detection of Tris(2,4-di-tert-butylphenyl) phosphate and Related Compounds in E-waste Dust

Compound/Compound Group Matrix Location/Study Concentration Reference Tris(2,4-di-tert-butylphenyl) phosphate (TDTBPP) E-waste Dust - Median: 14,400 ng/g [3, 10] ΣOPAs (Sum of Organophosphite Antioxidants) Dust from E-waste Dismantling Area Central China Median: 188 ng/g researchgate.net ΣNOPEs (Sum of Novel Organophosphate Esters) Dust from E-waste Dismantling Area Central China Median: 13,900 ng/g researchgate.net

Detection in Sediment and Water

The environmental fate of TPPO includes partitioning to solid matrices like soil and sediment. Fugacity modeling predicts that TPPO will predominantly partition to soil (32%) and sediment (67%). oecd.org This is consistent with its high potential for adsorption to soil. oecd.org

Field measurements have confirmed the presence of its degradation product, TDTBPP, in these compartments. TDTBPP was detected in sediment from the Chicago Ship and Sanitary Canal with a median concentration of 527 ng/g. occupationalcancer.caresearchgate.net In water samples from Indiana Harbor, the median concentration of TDTBPP was 3700 pg/L. occupationalcancer.caresearchgate.net The compound may also be present in industrial wastewater, particularly from facilities involved in polypropylene (B1209903) production where it is used as an additive. nih.govmdpi.com

Table 5: Detection of Tris(2,4-di-tert-butylphenyl) phosphate in Sediment and Water

Compound Matrix Location Concentration Reference Tris(2,4-di-tert-butylphenyl) phosphate (TDTBPP) Sediment Chicago Ship and Sanitary Canal Median: 527 ng/g [3, 10] Tris(2,4-di-tert-butylphenyl) phosphate (TDTBPP) Water Indiana Harbor Median: 3700 pg/L [3, 10]

Ubiquitous Presence in Laboratory Workplaces

A significant challenge in studying the environmental occurrence and fate of TPPO is its pervasive presence as a contaminant in laboratory settings. This background contamination can interfere with the analysis of environmental samples, particularly at low concentrations.

One study thoroughly investigated potential background contamination and found that TPPO (Irgafos® 168) is ubiquitous in the laboratory workplace. ifremer.frnih.gov At least one form of the compound was detected in all tested laboratory reagents. nih.gov The study quantified both TPPO and its oxidized form in various lab materials, including plastic packaging (caps and bottles) and the chemical powders themselves, with higher concentrations generally found in the plastic containers. ifremer.frnih.gov Furthermore, oxidized TPPO was identified in the reverse osmosed and deionized water container used in the laboratory, suggesting leaching from plastic components. nih.govresearchgate.net This widespread contamination underscores the need for rigorous quality control measures in studies analyzing these compounds. ifremer.fr

Ecotoxicological Impact of Degradation Products

The environmental degradation of this compound gives rise to transformation products with their own distinct ecotoxicological profiles. Research has increasingly focused on these byproducts, revealing their prevalence and potential to impact ecosystems.

Tris(2,4-di-tert-butylphenyl) Phosphate (AO168=O) as an Emerging Pollutant

Tris(2,4-di-tert-butylphenyl) phosphate (TDTBPP), also known as AO168=O, is the primary oxidation product of this compound. researchgate.netnih.gov It has been identified as a novel organophosphate ester (OPE) and is now a significant concern for the scientific community due to its extensive presence in the environment. researchgate.netacs.org Concentrations of AO168=O in various environmental compartments often surpass those of traditional OPEs. researchgate.netnih.gov

The widespread use of its parent compound in plastics is the suspected source of AO168=O in the environment. acs.orgnih.gov Studies have confirmed its presence in a range of matrices, indicating its ubiquitous nature. For instance, it has been identified in urban fine particulate matter (PM2.5), e-waste dust, house dust, sediment, and water. acs.orgresearchgate.net The concentrations detected can be substantial, highlighting its persistence and accumulation in both built and natural environments. researchgate.netacs.org

Table 1: Environmental Concentrations of Tris(2,4-di-tert-butylphenyl) Phosphate (AO168=O)

| Environmental Matrix | Median/Geometric Mean Concentration | Location/Study Details |

|---|---|---|

| E-waste Dust | 14,400 ng/g | - |

| House Dust | 4,900 ng/g | - |

| House and Office Dust | 1.97 µg/g (GM) | Canada |

| Sediment | 527 ng/g | Chicago Ship and Sanitary Canal |

| Water | 3,700 pg/L | Indiana Harbor |

| Air | 149 pg/m³ | Chicago, IL |

| Urban PM2.5 | 153 ng/m³ (Median) | Two typical cities in China |

This table is based on data from multiple sources. nih.govresearchgate.netacs.org

Cardiotoxicity in Aquatic Organisms (e.g., zebrafish larvae) Induced by AO168=O

The toxicological effects of AO168=O have been investigated, with studies pointing to its potential to cause adverse effects in aquatic organisms. Research using zebrafish (Danio rerio) larvae, a common model organism in ecotoxicology, has demonstrated the cardiotoxic potential of this emerging pollutant. nih.gov

Acute exposure of zebrafish larvae to AO168=O for 5 days resulted in significant impairments to both cardiac morphology and function. nih.gov These effects were observed at concentrations of 10 and 100 μg/L. nih.gov The study identified a strong interaction between AO168=O and transferrin receptor 1, which leads to iron overload in the heart region and induces ferroptosis, a form of programmed cell death dependent on iron. nih.gov This mechanism was verified when a ferroptosis inhibitor was shown to alleviate the cardiac dysfunctions. nih.gov

Table 2: Cardiotoxic Effects of AO168=O on Zebrafish Larvae

| Exposure Concentration | Observed Effects |

|---|---|

| 10 µg/L | Impaired cardiac morphology and function, decreased heartbeat, stroke volume, and cardiac output, pericardial edema, and ventricular hypertrophy. |

| 100 µg/L | Impaired cardiac morphology and function, decreased heartbeat, stroke volume, and cardiac output, pericardial edema, and ventricular hypertrophy. |

This table summarizes findings from a study on the acute exposure of zebrafish larvae to AO168=O. nih.gov

Alteration of Lipid Metabolism by TDTBPP

Beyond cardiotoxicity, TDTBPP has been shown to disrupt lipid metabolism. An in vitro study using primary mouse hepatocytes (PMHs) revealed that TDTBPP can disturb lipid homeostasis. acs.org The compound exhibited high stability in the hepatocytes, suggesting a potential for accumulation in organisms. acs.org

The study found that exposure to TDTBPP led to the dysregulation of several lipid classes, particularly glycerolipids and glycerophospholipids. acs.org These findings were supported by changes at the genetic level, with significant alterations observed in the expression of genes associated with various aspects of lipid metabolism. acs.org

Table 3: Altered Gene Expression in Primary Mouse Hepatocytes Exposed to TDTBPP

| Gene | Function | Effect of TDTBPP Exposure |

|---|---|---|

| Fasn | De novo lipogenesis | Down-regulated (at lower doses) |

| pnpla2 | Glycerolipid metabolism | Down-regulated (at lower doses) |

| Mttp | Lipid export | Up-regulated (at lower doses) |

| ACOX1 | β-oxidation of fatty acids | Up-regulated (at higher doses) |

This table highlights the transcriptional changes in key genes related to lipid metabolism following exposure to TDTBPP. acs.org

Potential for Interference in Ecotoxicological Studies due to Laboratory Contamination

A significant challenge in studying the ecotoxicological effects of this compound and its degradation products is the potential for widespread laboratory contamination. The parent compound, often referred to by its trade name Irgafos® 168, is a common antioxidant in plastics, including many items used in laboratory settings. nih.govifremer.fr

One study demonstrated the ubiquitous nature of this antioxidant in a laboratory environment. nih.govifremer.fr Both Irgafos® 168 and its oxidized form, AO168=O, were detected in various laboratory reagents, with higher concentrations often found in the plastic caps (B75204) and bottles than in the powdered reagents themselves. nih.govifremer.fr This suggests that the additive can leach from the container into the contents. nih.govifremer.fr Furthermore, the oxidized form was found in the laboratory's reverse osmosed and deionized water container. nih.govifremer.fr

This background contamination can interfere with and introduce bias into ecotoxicological and toxicological studies, particularly those investigating the effects of microplastics or working with environmentally relevant concentrations of these additives. nih.govnih.govifremer.fr It underscores the need for careful consideration and implementation of methods to mitigate such contamination in future research. nih.govifremer.fr

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques

Spectroscopic methodologies are indispensable for the structural confirmation and functional group analysis of Tris(2,4-di-tert-butylphenyl) phosphite (B83602). These techniques provide detailed information on the molecular framework and are sensitive to changes in the chemical environment of the phosphorus atom and the surrounding aromatic structure.

NMR Spectroscopy (¹H NMR, ³¹P{¹H} NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of Tris(2,4-di-tert-butylphenyl) phosphite. Both ¹H and ³¹P NMR are utilized to confirm the identity and purity of the compound.

¹H NMR Spectroscopy provides information on the chemical environment of the hydrogen atoms. The spectrum is characterized by distinct signals corresponding to the aromatic protons and the protons of the bulky tert-butyl groups. The integration of these signals can be used to confirm the ratio of different types of protons in the molecule.

³¹P{¹H} NMR Spectroscopy is particularly diagnostic for this organophosphorus compound. Since ³¹P has a nuclear spin of ½ and 100% natural abundance, it provides sharp, easily interpretable signals. In the proton-decoupled (³¹P{¹H}) spectrum, this compound typically exhibits a single sharp resonance. The chemical shift is indicative of the trivalent phosphorus (P(III)) center. The chemical shift for triaryl phosphites generally appears in a characteristic downfield region. For example, the ³¹P chemical shift for similar triaryl phosphites can be found in the range of +127 to +131 ppm. trilinkbiotech.comresearchgate.net

| Nucleus | Typical Chemical Shift (δ, ppm) | Observed Multiplicity | Assignment |

| ¹H | ~7.0-7.5 | Multiplets | Aromatic Protons (Ar-H) |

| ¹H | ~1.3-1.5 | Singlets | tert-Butyl Protons (-C(CH₃)₃) |

| ³¹P | ~127-131 | Singlet | P(III) center |

UV-Vis Spectrophotometry for Reaction Monitoring

UV-Vis spectrophotometry can be a valuable technique for monitoring reactions involving the aromatic rings or changes in conjugation within the molecule. While this compound itself has UV absorption due to its phenolic moieties, its primary application in reaction monitoring relates to tracking its degradation or oxidation. For instance, the oxidation of the phosphite to its phosphate (B84403) analogue, Tris(2,4-di-tert-butylphenyl) phosphate, can lead to subtle shifts in the UV spectrum. This allows for the kinetics of such transformations, often induced by heat, UV radiation, or chemical agents, to be followed over time by measuring the change in absorbance at a specific wavelength. nih.gov The technique is particularly useful in studying the stability of the antioxidant under simulated environmental or processing conditions.

FT-IR Spectrophotometry

Fourier-Transform Infrared (FT-IR) spectrophotometry is a rapid and non-destructive technique used to identify the functional groups present in this compound. The FT-IR spectrum provides a unique molecular fingerprint of the compound. Key absorption bands confirm the presence of the aromatic rings, tert-butyl groups, and the characteristic phosphite ester linkages. PubChem provides access to reference spectra for this compound. nih.gov A notable characteristic band for the phosphite group is the P-O-C stretching vibration. researchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic, tert-butyl) | 2850-3000 |

| C=C Stretch (Aromatic Ring) | 1450-1600 |

| P-O-C Stretch (Aryl phosphite) | ~1212 |

| O-C Stretch | 1100-1200 |

Mass Spectrometry (GC-MS, Pyrolysis-GC/MS, HPLC-MS, FT-ICR MS)

Mass spectrometry (MS) is a cornerstone for the analysis of this compound, providing information on its molecular weight and structure through fragmentation patterns. It is often coupled with chromatographic techniques for the separation and identification of the compound and its transformation products in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is suitable for analyzing the compound if it is sufficiently volatile and thermally stable. In practice, analysis often identifies both the parent phosphite and its more stable oxidation product, Tris(2,4-di-tert-butylphenyl) phosphate. nih.gov

Pyrolysis-GC/MS : This is a powerful technique for the analysis of polymer additives directly from the polymer matrix without prior extraction. The method involves heating the material to high temperatures to thermally desorb or pyrolyze the components, which are then identified by GC-MS. This technique is effective in identifying this compound in materials like polypropylene (B1209903).

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) : HPLC-MS is a highly versatile and sensitive method for the analysis of this compound and its degradation products, which may not be amenable to GC. nih.gov Atmospheric pressure chemical ionization (APCI) is a common ionization source used for this analysis. lcms.cz The fragmentation in the mass spectrometer can be diagnostic; for example, a common fragment corresponds to the 2,4-di-tert-butylphenoxy moiety.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) : High-resolution mass spectrometry techniques, such as those performed on Orbitrap instruments (a type of Fourier transform mass spectrometer), provide highly accurate mass measurements. mzcloud.org This allows for the determination of the elemental composition of the parent ion and its fragments, aiding in the confident identification of this compound and its transformation products, like its phosphate analogue, in complex samples. researchgate.netresearchgate.net

| Technique | Application | Key Findings |

| GC-MS | Identification in volatile/semi-volatile fractions | Detects parent compound and its oxidized form. |

| Pyrolysis-GC/MS | Direct analysis in polymer matrices | Identifies the additive without solvent extraction. |

| HPLC-MS | Analysis of extracts and stability studies | Separation and identification of the phosphite and its degradation products. |

| FT-ICR MS / Orbitrap MS | High-resolution mass analysis | Provides accurate mass for elemental composition determination and confident identification. mzcloud.orgresearchgate.net |

Chromatographic Separations

Chromatographic techniques are essential for isolating this compound from polymer matrices, reaction mixtures, or environmental samples prior to its detection and quantification.

High-Performance Liquid Chromatography (HPLC-UV, RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantitative analysis of this compound. The method typically employs a reversed-phase (RP) column with ultraviolet (UV) detection.

Reversed-Phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. This compound is a highly nonpolar molecule and is therefore well-retained on nonpolar stationary phases like C8 or C18. A mobile phase consisting of a mixture of organic solvents such as methanol, acetonitrile, or tetrahydrofuran with water is commonly used. lcms.czresearchgate.net Due to the compound's low polarity, a high percentage of organic solvent is required for elution. nih.gov

HPLC with UV detection (HPLC-UV) is the standard configuration for this analysis. The aromatic rings in the molecule provide strong chromophores, allowing for sensitive detection at wavelengths typically between 220 and 280 nm. researchgate.netengconfintl.org The method can be used to determine the concentration of the antioxidant in solvent extracts from plastic materials and to monitor its depletion over time.

| Parameter | Typical Conditions |

| Chromatographic Mode | Reversed-Phase (RP) |

| Stationary Phase | C8 or C18 |

| Mobile Phase | Acetonitrile/Methanol/Water gradients nih.gov |

| Detection | UV Spectrophotometry (220-280 nm) researchgate.netengconfintl.org |

| Application | Quantification in polymer extracts, stability testing. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a fundamental technique for the identification and quantification of this compound. In mass spectrometry, the compound exhibits a characteristic fragmentation pattern. nih.gov Data from the NIST Mass Spectrometry Data Center indicates key mass-to-charge ratios (m/z) that are used for its identification. nih.gov

Table 1: Key GC-MS Data for this compound

| Parameter | Value |

|---|---|

| NIST Number | 384145 |

| Total Peaks | 140 |

| Top Peak (m/z) | 57 |

| 2nd Highest Peak (m/z) | 441 |

| 3rd Highest Peak (m/z) | 147 |

Source: PubChem nih.gov

This technique has been effectively applied to identify the compound in various matrices. For instance, GC-MS analysis has been used to detect this compound, an antioxidant commonly known as Irgafos 168, in plastic materials intended for food contact. researchgate.netresearchgate.net Researchers have also identified both the parent compound and its oxidized form, Tris(2,4-di-tert-butylphenyl) phosphate, in extracts from commercial frozen vegetables, where they were initially detected as unknown peaks during routine organophosphorus pesticide analysis. researchgate.net Thermal extraction-GC/MS is another powerful method for analyzing additives like this phosphite in food packaging materials, allowing for accurate identification of contaminants. shimadzu.com

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) offers a high-speed, high-resolution alternative for the analysis of this compound and its related compounds. UPLC systems, utilizing columns with smaller particle sizes (e.g., 3 µm), are suitable for rapid analytical applications. sielc.com The methods are often scalable and can be adapted for preparative separation to isolate impurities. sielc.com

While direct UPLC applications for the parent phosphite are established, a significant area of research involves the quantification of its degradation products. One such critical degradant is bis(2,4-di-tert-butylphenyl)-phosphate (bDtBPP), a cytotoxic leachable compound. researchgate.net A UPLC-UV method was specifically developed and validated for the determination of bDtBPP in single-use plastic films used in biopharmaceutical manufacturing. researchgate.net This highlights the capability of UPLC to monitor the stability of the parent phosphite and the formation of potentially harmful leachables. researchgate.net The use of mass spectrometric detection (UPLC-MS) is implied as a necessary next step for identifying a broader range of unknown degradation products that are not detectable by UV alone. researchgate.net

Thermodynamic Studies

Solubility Measurements in Various Solvents